REACTION_CXSMILES
|
Cl[CH2:2][SiH:3]([CH3:5])[CH3:4].[Mg].[CH3:7][SiH:8](Cl)Cl.O>O1CCCC1>[CH3:4][SiH:3]([CH2:2][SiH:8]([CH3:7])[CH2:2][SiH:3]([CH3:5])[CH3:4])[CH3:5]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
ClC[SiH](C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and a condenser
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux for the Grignard solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent (THF) was removed by atmospheric pressure distillation
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation at 85° C./20 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](C)C[SiH](C[SiH](C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |